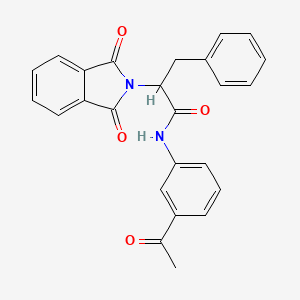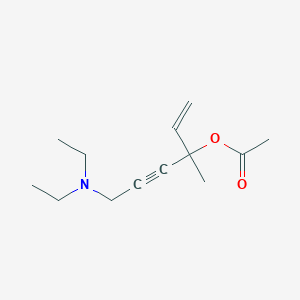![molecular formula C22H24N2O3 B5168238 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers working in a variety of fields. In We will also discuss the current scientific research applications of this compound and list future directions for further research.
作用机制
The mechanism of action of 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has a range of biochemical and physiological effects. Studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have a neuroprotective effect, making it a potential candidate for the development of treatments for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments is its potent anti-tumor activity. Additionally, this compound has been shown to have a range of other biochemical and physiological effects, making it a valuable tool for researchers studying a variety of areas. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound.
未来方向
There are several future directions for research on 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration methods for this compound. Finally, this compound could be further studied for its potential applications in the development of new cancer treatments and treatments for neurodegenerative diseases.
合成方法
The synthesis method of 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves several steps. The first step is the synthesis of 2-(2-allyl-4-methylphenoxy)ethanol, which is achieved by reacting allyl bromide with 4-methylphenol in the presence of a base. The resulting product is then reacted with ethylene oxide to form 2-(2-allyl-4-methylphenoxy)ethyl ether. This compound is then reacted with 2-chloroquinazolin-4(3H)-one in the presence of a base to form 3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone.
科学研究应用
3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a valuable tool for researchers studying these areas.
属性
IUPAC Name |
3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-6-18-15-17(2)9-10-21(18)27-14-13-26-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQLVZMLQJDEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)

![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)

![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)